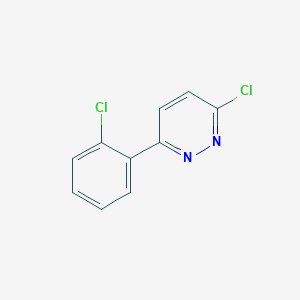

3-Chloro-6-(2-chlorophenyl)pyridazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-(2-chlorophenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-8-4-2-1-3-7(8)9-5-6-10(12)14-13-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCVANDFQGNDKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40498760 | |

| Record name | 3-Chloro-6-(2-chlorophenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66549-15-3 | |

| Record name | 3-Chloro-6-(2-chlorophenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-Chloro-6-(2-chlorophenyl)pyridazine (CAS 66549-15-3): Properties, Synthesis, and Applications

Introduction

3-Chloro-6-(2-chlorophenyl)pyridazine is a halogenated heteroaromatic compound featuring a pyridazine core. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties, including a π-deficient aromatic system and basic nitrogen atoms (pKa ≈ 2.3), allow for diverse, high-affinity interactions with biological targets through hydrogen bonding, chelation, and dipole interactions.[1][2]

The presence of a reactive chloro group at the 3-position and a 2-chlorophenyl substituent at the 6-position makes this molecule a versatile intermediate for the synthesis of more complex chemical entities. Specifically, chloro-pyridazines serve as crucial building blocks for a range of fused heterocyclic systems and substituted derivatives that have shown promise as potent kinase inhibitors (e.g., VEGFR2 inhibitors) and poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors for oncological applications.[1][3]

This guide provides a consolidated technical overview of this compound, covering its physicochemical properties, established synthetic routes, characteristic reactivity, and its strategic role in modern drug discovery and development for an audience of researchers and chemical synthesis professionals.

Physicochemical and Computed Properties

The fundamental identity and properties of a compound are critical for its application in synthetic chemistry. While extensive experimental physical data for this compound is not widely published, its core identifiers and computed properties are well-established.[4]

Table 1: Compound Identifiers for CAS 66549-15-3

| Identifier | Value | Source |

| CAS Number | 66549-15-3 | ChemSynthesis[4] |

| Molecular Formula | C₁₀H₆Cl₂N₂ | ChemSynthesis[4] |

| Molecular Weight | 225.08 g/mol | ChemSynthesis[4] |

| InChIKey | UTCVANDFQGNDKQ-UHFFFAOYSA-N | ChemSynthesis, PubChemLite[4][5] |

| Canonical SMILES | C1=CC=C(C(=C1)C2=NN=C(C=C2)Cl)Cl | PubChemLite[5] |

| MDL Number | MFCD06801338 | ChemSynthesis[4] |

Table 2: Physical Properties for CAS 66549-15-3

| Property | Value | Notes |

| Melting Point | Not Available | Data not found in surveyed literature.[4] For comparison, the related analog 3-Chloro-6-phenylpyridazine melts at 159-161 °C. |

| Boiling Point | Not Available | Data not found in surveyed literature.[4] |

| Density | Not Available | Data not found in surveyed literature.[4] |

Table 3: Predicted Mass Spectrometry Data (Collision Cross Section)

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 224.99808 | 141.7 |

| [M+Na]⁺ | 246.98002 | 152.9 |

| [M-H]⁻ | 222.98352 | 145.0 |

| [M]⁺ | 223.99025 | 144.0 |

| Data sourced from PubChemLite, predicted using CCSbase. This data is invaluable for guiding mass spectrometry-based analysis and compound identification.[5] |

Synthesis and Reactivity

Synthetic Strategy

The primary literature reference for the synthesis of this compound is the Journal of Heterocyclic Chemistry, 15, p. 881 (1978).[4] While the specific details require consulting the original publication, a common and well-documented pathway for generating 3-chloro-pyridazines involves the chlorination of a corresponding 3(2H)-pyridazinone precursor.

A robust and industrially relevant method for this transformation is a variation of the Vilsmeier-Haack reaction, which utilizes phosphorus oxychloride (POCl₃) in the presence of a formamide catalyst like N,N-dimethylformamide (DMF).[6] This approach is effective for converting the cyclic amide (lactam) tautomer of the pyridazinone into the desired chloro-pyridazine.

-

Reagent Preparation: In a reaction vessel equipped with a stirrer, thermometer, and condenser, a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is prepared and cooled in an ice bath. The POCl₃ acts as both the chlorinating agent and a dehydrating agent.

-

Substrate Addition: The precursor, a 6-aryl-3(2H)-pyridazinone, is added portion-wise to the cold Vilsmeier reagent, ensuring the temperature remains controlled.[6]

-

Reaction: The reaction mixture is then heated, typically to between 75-90°C, and stirred for several hours (e.g., 4-5 hours) to drive the conversion to completion.[6]

-

Workup and Isolation: After cooling, the reaction mixture is carefully quenched by pouring it into ice-cold water. This hydrolyzes the excess POCl₃ and precipitates the crude product. The resulting solid is isolated by filtration, washed with water to remove inorganic salts, and dried.[6]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate or a dimethylformamide/isopropanol mixture, to yield the final, high-purity 3-chloro-6-aryl-pyridazine.[6]

Core Reactivity

The reactivity of this compound is dominated by the electron-deficient nature of the pyridazine ring. This property enhances the susceptibility of the chlorine atom at the C3 position to nucleophilic aromatic substitution (SNAr) . The chlorine atom serves as an excellent leaving group, allowing for the introduction of a wide array of nucleophiles.

This reactivity is the cornerstone of its utility as a synthetic intermediate. Researchers exploit this pathway to introduce amines, hydrazines, thiols, and other functional groups, thereby generating libraries of novel compounds for biological screening.[3][7] Quantum mechanics studies on related chlorodiazines confirm that the energy and distribution of the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of this reactivity, with significant lobe density at the carbon atom bearing the chloro substituent facilitating nucleophilic attack.[8]

Anticipated Spectral Characterization

While specific, verified spectra for this compound are not available in the public databases searched, its spectral properties can be reliably predicted based on its structure and data from closely related analogs.

-

¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.5-9.2 ppm). Protons on the pyridazine ring are typically deshielded due to the electronegativity of the nitrogen atoms and will appear at the lower field end of this region.[9] The four protons of the 2-chlorophenyl group will also resonate in this aromatic window.

-

¹³C NMR: Approximately 10 distinct signals are expected in the aromatic region (approx. 120-160 ppm), corresponding to the 10 carbon atoms in the molecule, assuming no accidental signal overlap.

-

Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion (M⁺) peak. Crucially, due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion cluster: a peak at M (containing two ³⁵Cl atoms), a more intense peak at M+2 (containing one ³⁵Cl and one ³⁷Cl), and a smaller peak at M+4 (containing two ³⁷Cl atoms). This pattern is a definitive diagnostic for dichlorinated compounds.

-

Infrared (IR) Spectroscopy: Key absorption bands are expected for aromatic C-H stretching (~3050-3100 cm⁻¹), C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region, and C-Cl stretching in the 600-800 cm⁻¹ range.

Applications in Research and Drug Discovery

The true value of this compound lies in its role as a strategic building block for creating high-value, biologically active molecules. The pyridazine scaffold is not merely a passive linker but an active pharmacophoric element.

-

Kinase Inhibitor Synthesis: Many kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding pocket of the target enzyme. The pyridazine scaffold is well-suited for this role. By displacing the chloro group with appropriate amine-containing fragments, researchers can construct potent inhibitors of targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are crucial in angiogenesis and cancer progression.[3]

-

PARP-1 Inhibition: Poly(ADP-ribose)polymerase-1 (PARP-1) is a critical enzyme in DNA damage repair. Inhibiting PARP-1 is a validated therapeutic strategy, particularly for cancers with existing DNA repair deficiencies. Pyridazine-based structures have been successfully developed as PARP-1 inhibitors.[1] This compound provides a direct entry point for synthesizing novel analogs targeting this enzyme.

-

Fused Heterocycle Development: The compound can be elaborated into more complex, fused ring systems like triazolo[4,3-b]pyridazines and imidazo[1,2-b]pyridazines.[3] These fused systems offer rigid, three-dimensional structures that can be optimized for high-affinity binding to protein targets.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact CAS number is not universally available, data from closely related chloro-pyridazine compounds provides clear guidance on safe handling.

Table 4: Recommended Safety and Handling Procedures

| Aspect | Recommendation |

| Engineering Controls | Handle only in a well-ventilated area, preferably within a chemical fume hood.[10] Ensure safety showers and eyewash stations are accessible.[10] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[10][11] For handling powders, a NIOSH-approved respirator is recommended to avoid dust inhalation. |

| Hazards | Assumed to be an irritant. Causes skin irritation (H315) and serious eye irritation (H319).[12][13] May cause respiratory irritation (H335) if inhaled as a dust.[12] |

| First Aid | Skin Contact: Wash off immediately with plenty of soap and water.[11] Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14] Inhalation: Move person to fresh air.[11] Seek medical attention if irritation or symptoms persist. |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[11] |

| Spill & Disposal | For spills, avoid creating dust. Sweep up and place in a suitable, closed container for disposal.[14] Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. |

Conclusion

This compound (CAS 66549-15-3) is a well-defined chemical intermediate whose value is derived from the strategic placement of its functional groups on the medicinally significant pyridazine core. Its primary utility stems from the reactivity of the C3-chloro substituent towards nucleophilic aromatic substitution, providing a reliable and versatile handle for synthetic elaboration. While detailed experimental data on its physical properties are sparse, its synthetic accessibility and proven application as a precursor to potent biological agents, including kinase and PARP-1 inhibitors, solidify its importance for researchers and professionals in synthetic organic chemistry and drug discovery.

References

-

ChemSynthesis. (2025). This compound. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88515, 3-Chloro-6-phenylpyridazine. [Link]

-

U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard - 3-Chloro-6-(2-methoxyphenyl)pyridazine. [Link]

-

El-Gendy, M. A., & El-Koussi, W. M. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 78(16), 7949–7957. [Link]

- Google Patents. (n.d.). EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.

-

PubChemLite. (n.d.). This compound (C10H6Cl2N2). [Link]

-

SpectraBase. (n.d.). 3-Chloro-6-methylpyridazine. [Link]

-

Fathalla, O. A., & El-Moghazy, S. M. (2003). Pyridazine Derivatives. ARKIVOC, 2003(12), 1-9. [Link]

-

Axalta Coating Systems. (2020). SAFETY DATA SHEET. [Link]

-

Blumberg Institute. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]

-

NIST. (n.d.). Pyridazine, 3-chloro-6-methoxy-. [Link]

-

El-Sayed, W. A., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry. [Link]

-

Quantum Mechanics-Chemistry. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals. [Link]

-

ResearchGate. (n.d.). Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine. [Link]

Sources

- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. blumberginstitute.org [blumberginstitute.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. PubChemLite - this compound (C10H6Cl2N2) [pubchemlite.lcsb.uni.lu]

- 6. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents [patents.google.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 9. Pyridazine(289-80-5) 1H NMR [m.chemicalbook.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. 3-chloro-6-(4-methylphenyl)pyridazine | 2165-06-2 [sigmaaldrich.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide on the Physicochemical Properties of 3-Chloro-6-(2-chlorophenyl)pyridazine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-6-(2-chlorophenyl)pyridazine is a heterocyclic compound with significant potential in medicinal chemistry and materials science. A comprehensive understanding of its physicochemical properties is fundamental for its application and development. This technical guide provides a detailed overview of the core physicochemical attributes of this compound, outlines robust experimental protocols for their determination, and offers insights into the scientific rationale behind these methodologies. This document is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of this and related pyridazine derivatives.

Introduction to this compound

Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered considerable interest due to their diverse pharmacological activities, including antimicrobial, anticancer, and antihypertensive properties.[1] The subject of this guide, this compound, is a disubstituted pyridazine featuring a chlorine atom at the 3-position and a 2-chlorophenyl group at the 6-position. This substitution pattern is anticipated to significantly influence the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby modulating its biological activity and potential as a drug candidate or functional material.

Core Physicochemical Profile

Precise knowledge of a compound's physicochemical properties is a prerequisite for its rational development. The following table summarizes the available and predicted properties of this compound.

| Property | Value/Predicted Value | Data Source |

| Molecular Formula | C₁₀H₆Cl₂N₂ | PubChem |

| Molecular Weight | 225.08 g/mol | PubChem |

| CAS Number | 66549-15-3 | ChemSynthesis[2] |

| Melting Point | Not available (experimental) | ChemSynthesis[2] |

| Boiling Point | Not available (experimental) | ChemSynthesis[2] |

| Aqueous Solubility | Predicted to be low | General properties of similar compounds[3] |

| LogP (Octanol/Water) | 3.1 (Predicted) | PubChemLite[4] |

| pKa (most basic) | Weakly basic (predicted) | General properties of pyridazines[1] |

Experimental Methodologies for Physicochemical Characterization

This section provides detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of this compound. The methodologies are selected for their reliability and widespread use in the field.

Purity and Identity Confirmation: High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a fundamental technique for assessing the purity of a synthesized compound and is a prerequisite for accurate physicochemical measurements. A well-developed HPLC method can separate the target compound from starting materials, byproducts, and degradation products.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Prepare a series of dilutions from the stock solution to be used as calibration standards.

-

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

-

Gradient: A linear gradient from 30% B to 95% B over 15 minutes is a good starting point, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 30% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: Determined by acquiring a UV-Vis spectrum of the compound in the mobile phase. A wavelength of 254 nm is often a suitable starting point for aromatic compounds.

-

-

Data Analysis:

-

Inject the sample and standards.

-

The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

-

Diagram of HPLC Purity Assessment Workflow:

Caption: Workflow for HPLC Purity Assessment.

Aqueous Solubility: The Shake-Flask Method

Rationale: The shake-flask method is the gold standard for determining thermodynamic aqueous solubility.[5][6][7][8][9] It measures the equilibrium concentration of a compound in a saturated aqueous solution, which is a critical parameter for predicting its bioavailability.

Experimental Protocol:

-

Materials:

-

This compound (solid).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Glass vials with screw caps.

-

Orbital shaker or rotator.

-

Centrifuge.

-

Syringe filters (0.22 µm).

-

HPLC system for quantification.

-

-

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of PBS (e.g., 1 mL). The presence of undissolved solid at the end of the experiment is crucial.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method with a calibration curve.

-

Diagram of Shake-Flask Solubility Determination:

Caption: Workflow for the Shake-Flask Solubility Assay.

Lipophilicity: LogP Determination by HPLC

Rationale: The octanol-water partition coefficient (LogP) is a key measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. HPLC-based methods for LogP determination are rapid, require small amounts of sample, and correlate well with the traditional shake-flask method.[10][11][12]

Experimental Protocol:

-

Instrumentation: An HPLC system as described in section 3.1.

-

Methodology:

-

Isocratic Elution: Use a series of isocratic mobile phases with varying compositions of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer on a C18 column.

-

Retention Time Measurement: For each isocratic condition, inject the sample and a set of standard compounds with known LogP values. Record the retention time (t_R) for each compound.

-

Dead Time Determination: Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Capacity Factor Calculation: Calculate the capacity factor (k) for each compound at each mobile phase composition using the formula: k = (t_R - t_0) / t_0.

-

Extrapolation to 100% Aqueous Phase: Plot log(k) versus the percentage of the organic modifier for each compound. Extrapolate the linear regression to 0% organic modifier to obtain the log(k_w) value.

-

LogP Calibration: Create a calibration curve by plotting the known LogP values of the standard compounds against their determined log(k_w) values.

-

LogP of Test Compound: Determine the LogP of this compound from its log(k_w) value using the calibration curve.

-

Structural Elucidation: NMR and Mass Spectrometry

Rationale: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful techniques for confirming the chemical structure of a molecule.

-

¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the hydrogen and carbon framework of the molecule, respectively. For this compound, the aromatic region of the ¹H NMR spectrum will be complex due to the presence of two substituted aromatic rings. The ¹³C NMR spectrum will show distinct signals for each carbon atom, with those bonded to chlorine and nitrogen atoms appearing at characteristic chemical shifts.[13][14][15][16][17]

-

Mass Spectrometry: MS provides the molecular weight of the compound. Due to the presence of two chlorine atoms, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1, which is a definitive indicator of the presence of two chlorine atoms.[18][19][20][21]

Conclusion

References

- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972-976.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io.

- How do you perform the shake flask method to determine solubility? (2017). Quora.

- BioAssay Systems. Shake Flask Method Summary.

- Meanwell, N. A. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 61(21), 9466-9519.

- National Center for Biotechnology Information. (n.d.). 3-Chloro-6-phenylpyridazine. PubChem.

- Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1124.

- Tişler, M., & Stanovnik, B. (1980). Physical Properties of Pyridazines. Advances in Heterocyclic Chemistry, 24, 363-456.

- Enamine. Shake-Flask Solubility Assay.

- BenchChem. (2025). Mass Spectrometry Analysis of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene: A Technical Guide.

- Rayner, C. M., et al. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry, 59(8), 819-829.

- Dołowy, M., et al. (2024). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. Molecules, 29(11), 2533.

- Barlin, G. B., & Fenn, M. D. (1979). 1H N.M.R. Studies of Protonation in Pyridazin-3 (2H)-one and 6-Hydroxypyridazin-3 (2H). Australian Journal of Chemistry, 32(10), 2297-2301.

- Begtrup, M., et al. (1988). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1131-1135.

- This compound. (2025). ChemSynthesis.

- High throughput HPLC method for determining Log P values. (2003).

- Kurbangalieva, A. R., et al. (2015). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 53(12), 1034-1040.

- Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University.

- U.S. EPA. (n.d.). 3-Chloro-6-(2-methoxyphenyl)pyridazine Properties.

- Pizan, M., et al. (2022). Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. Molecules, 27(19), 6529.

- SIELC. (2024). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.

- Kumar, A., et al. (2023). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan Journal of Chemistry, 16(2), 1147-1153.

- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024). Longdom Publishing.

- Agilent. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.

- Westin, J. (n.d.). Organic Chemistry: Mass spectrometry (MS).

- Ziegler, D. S., et al. (2020). Calculated pKa values of pyridazine (1), the pyridazine–BF3 adduct (2),...

- Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.

- This compound (C10H6Cl2N2). (n.d.). PubChemLite.

- 3-Chloro-6-methylpyridazine - SAFETY D

- Bouz, G., et al. (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2023(1), M1565.

- An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. (n.d.). Organic Syntheses Procedure.

- Żabińska, A., et al. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 61(4), 239-244.

- 3-Chloro-6-phenylpyridazine 98 20375-65-9. (n.d.). Sigma-Aldrich.

-

Gao, Y., et al. (1999). Electron impact mass spectra of 1a,3-disubstituted 1,1-dichloro-1,1a, 2,3-tetrahydroazirino [2,1-d][5][8]benzothiazepines. Journal of Mass Spectrometry, 34(11), 1162-1168.

- Carbone, A., et al. (2020). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules, 25(18), 4235.

- Covaci, A., et al. (2024).

- Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. (2025).

- LibreTexts. (2014). 5.2 Mass Spectrometry.

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. mdpi.com [mdpi.com]

- 4. PubChemLite - this compound (C10H6Cl2N2) [pubchemlite.lcsb.uni.lu]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. protocols.io [protocols.io]

- 7. quora.com [quora.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles [mdpi.com]

- 11. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 12. longdom.org [longdom.org]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. connectsci.au [connectsci.au]

- 16. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. jackwestin.com [jackwestin.com]

- 20. Electron impact mass spectra of 1a,3-disubstituted 1,1-dichloro-1,1a, 2,3-tetrahydroazirino [2,1-d][1,5]benzothiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chem.libretexts.org [chem.libretexts.org]

3-Chloro-6-(2-chlorophenyl)pyridazine molecular structure and formula

The following technical guide is structured as a high-level whitepaper designed for research scientists and medicinal chemists. It prioritizes practical utility, synthetic rigor, and downstream application logic.

High-Value Heterocyclic Scaffold for Medicinal Chemistry & Agrochemical Discovery [1]

Executive Summary

3-Chloro-6-(2-chlorophenyl)pyridazine (CAS: 66549-15-3) is a critical "privileged scaffold" in modern drug discovery. Belonging to the class of 3,6-disubstituted pyridazines, this molecule serves as a versatile linchpin for constructing non-symmetric biaryl systems. Its structural utility lies in the orthogonal reactivity of its two handles: the chemically inert 2-chlorophenyl group (introduced early) and the reactive 3-chloro substituent (reserved for late-stage diversification).

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, and strategic applications in kinase inhibition (CDK, p38 MAPK) and GABAergic modulation.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 66549-15-3 |

| Molecular Formula | C₁₀H₆Cl₂N₂ |

| Molecular Weight | 225.07 g/mol |

| SMILES | ClC1=NN=C(C=C1)C2=CC=CC=C2Cl |

| Physical State | Off-white to pale yellow solid |

| Predicted LogP | ~3.1 (Lipophilic) |

| H-Bond Acceptors | 2 (Pyridazine nitrogens) |

| H-Bond Donors | 0 |

| Topological Polar Surface Area | 25.8 Ų |

Structural Insight: The presence of the ortho-chlorine on the phenyl ring induces a twisted conformation relative to the pyridazine plane due to steric hindrance (atropisomerism potential), which can improve solubility and selectivity in protein binding pockets compared to planar analogs.

Synthetic Strategy: The "Mono-Coupling" Challenge

The primary challenge in synthesizing this molecule is achieving selective mono-arylation of the symmetric precursor, 3,6-dichloropyridazine. A statistical mixture of mono- and bis-arylated products often results without strict stoichiometric control.

Validated Synthetic Pathway (Suzuki-Miyaura Coupling)

The industry-standard route utilizes a palladium-catalyzed cross-coupling between 3,6-dichloropyridazine and 2-chlorophenylboronic acid.

Figure 1: Synthetic workflow emphasizing stoichiometric control to favor mono-arylation.

Critical Process Parameters (CPPs)

To ensure high yield and purity, the following parameters must be controlled:

-

Stoichiometry: Use a slight deficiency of the boronic acid (0.9 – 0.95 eq) relative to the dichloride. This ensures the unreacted starting material is the symmetric dichloride, which is easier to separate than the bis-coupled byproduct.

-

Solvent System: A mixture of 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water is preferred to solubilize the inorganic base while maintaining organic solubility for the reactants.

-

Deoxygenation: Pyridazines are electron-deficient and can be prone to oxidative degradation or homocoupling; rigorous sparging with Nitrogen/Argon is mandatory.

Experimental Protocol: Preparation & Purification

Objective: Synthesis of this compound on a 10 mmol scale.

Materials

-

3,6-Dichloropyridazine (1.49 g, 10.0 mmol)

-

2-Chlorophenylboronic acid (1.48 g, 9.5 mmol) [Limiting Reagent]

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.58 g, 5 mol%)

-

Sodium Carbonate (Na₂CO₃) (2.12 g, 20.0 mmol)

-

Solvents: 1,4-Dioxane (40 mL), Distilled Water (10 mL)

Step-by-Step Methodology

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3,6-dichloropyridazine, 2-chlorophenylboronic acid, and Na₂CO₃.

-

Solvation & Degassing: Add the Dioxane/Water mixture. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen. Causality: Oxygen poisons the Pd(0) catalyst, halting the catalytic cycle.

-

Catalyst Addition: Add Pd(PPh₃)₄ quickly under a positive stream of Argon. Seal the system.

-

Reaction: Heat the mixture to 90°C for 12–16 hours.

-

Self-Validation: Monitor by TLC (Hexane/EtOAc 7:3). The starting dichloride (high Rf) should remain visible, but the boronic acid should be consumed. The product will appear as a UV-active spot with intermediate polarity.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) followed by Brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄.[2]

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via Flash Column Chromatography (Silica Gel).

-

Gradient: 0% → 20% Ethyl Acetate in Hexanes.

-

Elution Order: 3,6-Dichloropyridazine (Recovery) → Target Product → Bis-coupled impurity.

-

Downstream Applications & Derivatization Logic

The value of this compound lies in its remaining 3-chloro substituent, which is highly activated for Nucleophilic Aromatic Substitution (S_NAr) due to the electron-withdrawing nature of the pyridazine nitrogens.

Functionalization Pathways

Figure 2: Divergent synthesis map demonstrating the scaffold's utility in generating diverse bioactive libraries.

Therapeutic Areas

-

Kinase Inhibition: The pyridazine nitrogen atoms can serve as hydrogen bond acceptors in the hinge region of kinases (e.g., CDK2, p38 MAPK). The 2-chlorophenyl group occupies the hydrophobic pocket, providing selectivity.

-

GABA-A Receptor Modulation: Analogs of this structure (e.g., where the Cl is replaced by specific alkoxides or amines) have shown affinity for the benzodiazepine binding site of GABA-A receptors, acting as anxiolytics without sedation.

-

Agrochemicals: Pyridazine derivatives are potent inhibitors of carotenoid biosynthesis, used as bleaching herbicides.

Safety & Handling (MSDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen) to prevent slow hydrolysis or oxidation over long periods.

References

-

Chemical Identity & CAS: PubChem. This compound (Compound). National Library of Medicine. Available at: [Link]

-

Reactivity of 3,6-Dichloropyridazine: Sherif, M. H., et al. "Chemical Studies on 3,6-Dichloropyridazine." Journal of American Science, 2010; 6(11).[4] (Details nucleophilic substitution patterns).

-

Medicinal Chemistry Applications: Wermuth, C. G.[5] The Practice of Medicinal Chemistry. Academic Press. (General reference for pyridazines as privileged scaffolds).

-

GABA-A Receptor Ligands: Russell, M. G. N., et al. Journal of Medicinal Chemistry, 48, 1367 (2005).[6] (Discusses 3-chloro-6-substituted pyridazines in GABA research).

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Chloro-6-phenylpyridazine | C10H7ClN2 | CID 88515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jofamericanscience.org [jofamericanscience.org]

- 5. blumberginstitute.org [blumberginstitute.org]

- 6. CAS:120276-59-7|3-Chloro-6-chloromethylpyridazine - Drug Delivery [ebclink.com]

Spectral data (NMR, IR, Mass Spec) of 3-Chloro-6-(2-chlorophenyl)pyridazine

Executive Summary

3-Chloro-6-(2-chlorophenyl)pyridazine (CAS: 66549-15-3) is a halogenated heteroaryl scaffold widely utilized in medicinal chemistry as an intermediate for developing pyridazine-based pharmacophores.[1][2][3][4] Its structure features a central 1,2-diazine (pyridazine) core substituted with a chlorine atom at position 3 and an ortho-chlorophenyl ring at position 6.

This guide provides a comprehensive technical analysis of its spectral characteristics (NMR, MS, IR), synthesis pathways, and quality control parameters. It is designed for researchers requiring rigorous structural validation of this compound in drug discovery workflows.

Structural Analysis & Synthesis

The synthesis of this compound typically proceeds via a regioselective Suzuki-Miyaura cross-coupling reaction. The sterics of the ortho-chlorine on the phenyl ring induce a torsional twist between the pyridazine and phenyl planes, reducing

Synthetic Workflow (Suzuki Coupling)

The following diagram illustrates the standard synthetic route and the logic for structural confirmation.

Figure 1: Synthetic pathway for this compound via Suzuki-Miyaura coupling.

Mass Spectrometry (MS) Analysis

Mass spectrometry is the primary method for confirming the presence of the dichloro-substitution pattern. The natural abundance of

Isotopic Pattern (Cl Signature)

For a molecule with two chlorine atoms (C

| Ion Species | m/z (Calculated) | Relative Abundance | Assignment |

| [M+H] | 225.00 | 100% | |

| [M+H+2] | 227.00 | ~64% | |

| [M+H+4] | 229.00 | ~10% |

Technical Insight: The presence of the M+4 peak at ~10% intensity is diagnostic for the Cl

system. Absence or deviation from this ratio suggests mono-dechlorination (impurity) or bis-coupling errors.

Fragmentation Pathways (ESI+)

-

Loss of N

: Pyridazines often extrude nitrogen gas under high collision energy. -

Loss of Cl: Characteristic neutral loss of 35/37 Da.

-

Base Peak: The protonated molecular ion [M+H]

is typically the base peak in ESI.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

NMR Assignments (400 MHz, DMSO-d )

Note: Chemical shifts (

| Position | Type | Multiplicity | Integration | Mechanistic Explanation | ||

| Pyridazine-H4 | Ar-H | 8.15 - 8.25 | Doublet (d) | 9.0 | 1H | Deshielded by adjacent N and aryl ring current. |

| Pyridazine-H5 | Ar-H | 7.95 - 8.05 | Doublet (d) | 9.0 | 1H | Ortho to the Cl-substituent on pyridazine. |

| Phenyl-H6' | Ar-H | 7.65 - 7.75 | Multiplet | - | 1H | Ortho to pyridazine; deshielded but twisted out of plane. |

| Phenyl-H3' | Ar-H | 7.55 - 7.65 | Multiplet | - | 1H | Ortho to the Phenyl-Cl. |

| Phenyl-H4'/H5' | Ar-H | 7.40 - 7.55 | Multiplet | - | 2H | Meta/Para protons; overlapping region. |

NMR Key Resonances

-

C-Cl (Pyridazine): ~155-158 ppm (Quaternary, weak intensity).

-

C=N (Pyridazine): ~150-153 ppm.

-

C-Cl (Phenyl): ~132-134 ppm.

-

Aromatic CH: 127-132 ppm range.

Infrared (IR) Spectroscopy

IR data validates the functional groups, specifically the heteroaromatic core and the aryl-chloride bonds.

| Wavenumber (cm | Vibration Mode | Functional Group |

| 3050 - 3080 | C-H Stretch | Aromatic C-H (Weak) |

| 1560 - 1590 | C=N / C=C Stretch | Pyridazine/Phenyl Ring Skeletal |

| 1050 - 1090 | C-Cl Stretch | Aryl Chloride (Strong, characteristic) |

| 800 - 850 | C-H Bend | Out-of-plane (OOP) bending for substituted aromatics |

Experimental Protocol: Synthesis & Characterization

This protocol ensures high purity suitable for biological screening.

Reagents

-

Substrate: 3,6-Dichloropyridazine (1.0 eq)

-

Coupling Partner: 2-Chlorophenylboronic acid (1.1 eq)

-

Catalyst: Pd(PPh

) -

Base: Na

CO -

Solvent: 1,4-Dioxane (degassed)

Procedure

-

Setup: Charge a reaction vial with 3,6-dichloropyridazine, 2-chlorophenylboronic acid, and Pd(PPh

) -

Solvation: Add degassed 1,4-dioxane and 2M Na

CO -

Reaction: Heat to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.

-

Checkpoint: Look for the disappearance of the starting dichloride (Rf ~0.6) and appearance of the product (Rf ~0.4).

-

-

Workup: Cool to RT. Dilute with EtOAc and wash with water and brine.[6] Dry organic layer over Na

SO -

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO

, gradient 0-30% EtOAc in Hexanes). -

Validation: Collect fractions containing the UV-active peak corresponding to m/z 225.

References

-

ChemSynthesis. (2025).[7] this compound - CAS 66549-15-3 Synthesis and Properties. Link

-

PubChem. (2025). Compound Summary: 3-Chloro-6-phenylpyridazine (Analogous spectral data). National Library of Medicine. Link

-

BenchChem. (2025). Suzuki-Miyaura Coupling Protocols for Halogenated Pyridazines. Link

-

Royal Society of Chemistry. (2014). Suzuki–Miyaura cross-coupling reactions of arylboronic acids with heteroaryl halides. Organic & Biomolecular Chemistry. Link

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 6-membered Heterocycles | CymitQuimica [cymitquimica.com]

- 5. AU2006236387A1 - Subtituted heteroaryl CB1 antagonists - Google Patents [patents.google.com]

- 6. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

The Pyridazine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Substituted Pyridazine Compounds

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry. Its unique physicochemical properties, including a high dipole moment and hydrogen bonding capacity, make it a versatile scaffold for the design of novel therapeutic agents. This guide provides a comprehensive technical overview of the diverse biological activities of substituted pyridazine compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols essential for their evaluation.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted pyridazines have demonstrated significant potential as anticancer agents, with a variety of mechanisms to combat tumor growth and proliferation.[1][2]

A. Mechanism of Action:

A primary mechanism of action for many anticancer pyridazine derivatives is the inhibition of key enzymes involved in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2).[3][4] By blocking VEGFR-2, these compounds can inhibit angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[1][3] Other pyridazine-based compounds have been shown to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[1][5]

B. Structure-Activity Relationship (SAR):

The anticancer activity of pyridazine derivatives is highly dependent on the nature and position of their substituents. For instance, the introduction of a lipophilic group at the C-5 position of the pyridazine ring has been shown to be favorable for cytotoxic activity.[1] Furthermore, substitutions on a phenyl ring attached to the pyridazine core can significantly influence their inhibitory activity against kinases like VEGFR-2.

C. Experimental Evaluation of Anticancer Activity:

A crucial first step in assessing the anticancer potential of new pyridazine compounds is to determine their cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[6][7][8][9]

Table 1: Representative Pyridazine Compounds with Anticancer Activity

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridazine Derivative 4a | Colon Cancer (HCT-116) | 30.3 | [10] |

| Pyridazine Derivative 4b | Breast Cancer (MCF-7) | 21.2 | [10] |

| Pyridazine Derivative 5b | Colon Cancer (HCT-116) | Lower than imatinib | [10] |

| Pyridazine Derivative 6a | Colon Cancer (HCT-116) | 33.7 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps to assess the in vitro cytotoxicity of substituted pyridazine compounds against a cancer cell line.[6][7][8][9]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Substituted pyridazine compound (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test pyridazine compound in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram 1: Experimental Workflow for MTT Assay

Caption: Workflow of the MTT cytotoxicity assay.

II. Antimicrobial Activity: Combating Pathogenic Microbes

The pyridazine scaffold is also a promising framework for the development of novel antimicrobial agents.[11][12][13][14]

A. Mechanism of Action:

The precise mechanisms of action for many antimicrobial pyridazine derivatives are still under investigation. However, it is believed that they may interfere with essential cellular processes in bacteria and fungi, such as cell wall synthesis, protein synthesis, or nucleic acid replication.

B. Structure-Activity Relationship (SAR):

The antimicrobial spectrum and potency of pyridazine compounds are influenced by their substitution patterns. For example, the introduction of chloro-substituents has been shown to enhance antibacterial activity against Gram-negative bacteria.[15] The stereochemistry of the molecule can also play a crucial role, with cis-isomers often exhibiting greater activity than their trans- counterparts.[16]

C. Experimental Evaluation of Antimicrobial Activity:

The Kirby-Bauer disk diffusion method is a widely used and straightforward technique for the preliminary screening of the antimicrobial activity of new compounds.[17][18][19][20]

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

This protocol provides a step-by-step guide to assess the in vitro antimicrobial activity of substituted pyridazine compounds.[17][18][19][20]

Materials:

-

Bacterial or fungal strains of interest

-

Mueller-Hinton agar plates

-

Sterile saline solution (0.85%)

-

Sterile cotton swabs

-

Substituted pyridazine compound (test compound)

-

Sterile paper disks

-

Standard antibiotic disks (positive control)

-

Forceps

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.

-

Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the test pyridazine compound onto the inoculated agar surface. Also, place standard antibiotic disks as positive controls. Ensure the disks are placed at least 24 mm apart.

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

-

Interpretation: Compare the zone diameters of the test compound with those of the standard antibiotics to determine the susceptibility of the microorganism to the pyridazine derivative.

Diagram 2: Kirby-Bauer Disk Diffusion Test Workflow

Caption: Workflow of the Kirby-Bauer disk diffusion test.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Pyridazinone derivatives, a class of pyridazine compounds, have shown significant promise as anti-inflammatory agents.[11][17][21]

A. Mechanism of Action:

The anti-inflammatory effects of pyridazinone derivatives are often attributed to their ability to inhibit key inflammatory mediators and pathways. Some derivatives have been found to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that mediate inflammation.[11][21] Others can suppress the production of nitric oxide (NO), a pro-inflammatory molecule, and inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of many inflammatory genes.[2][10][22]

B. Structure-Activity Relationship (SAR):

The anti-inflammatory potential of pyridazinone compounds is closely linked to their chemical structure. The presence of a pyridazinone scaffold is a common feature among many active compounds.[11] The nature of the substituents on the pyridazinone ring can significantly impact the potency and selectivity of these compounds as anti-inflammatory agents.

C. Experimental Evaluation of Anti-inflammatory Activity:

A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.[23][24]

Experimental Protocol: Nitric Oxide Inhibition Assay

This protocol details the procedure for evaluating the in vitro anti-inflammatory activity of substituted pyridazine compounds by measuring their effect on nitric oxide production.[23][24]

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Substituted pyridazine compound (test compound)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test pyridazine compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL final concentration) to induce nitric oxide production. Include a negative control (cells without LPS) and a positive control (cells with LPS but no test compound).

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. Determine the percentage of nitric oxide inhibition by the test compound compared to the LPS-stimulated control.

Diagram 3: NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB signaling pathway by a pyridazine compound.

IV. Cardiovascular Effects: A Focus on Vasodilation and Cardiotonic Activity

Pyridazine and pyridazinone derivatives have also been investigated for their beneficial effects on the cardiovascular system, including antihypertensive, vasodilatory, and cardiotonic activities.[25][26][27][28]

A. Mechanism of Action:

The cardiovascular effects of pyridazine compounds are often mediated by their ability to inhibit phosphodiesterases (PDEs), particularly PDE3.[25][29][30][31][32][33] Inhibition of PDE3 in vascular smooth muscle cells leads to an increase in cyclic adenosine monophosphate (cAMP) levels, resulting in vasodilation and a decrease in blood pressure. In cardiac muscle, PDE3 inhibition increases cAMP levels, leading to a positive inotropic (increased contractility) effect.[25][26]

B. Structure-Activity Relationship (SAR):

The SAR for cardiovascular activity is complex, with specific substitutions on the pyridazine ring being crucial for potency and selectivity towards different PDE isozymes. For example, the presence of an ethyl group at the N-2 position of the pyridazine ring has been associated with potent and selective PDE4 inhibition.[29]

C. Experimental Evaluation of Cardiovascular Effects:

The vasorelaxant activity of pyridazine derivatives can be assessed in vitro using isolated aortic rings from rats.[26][34][35]

Experimental Protocol: Vasorelaxant Activity in Isolated Rat Aortic Rings

This protocol describes the methodology for evaluating the vasorelaxant effects of substituted pyridazine compounds.[26][34][35]

Materials:

-

Male Wistar rats

-

Krebs-Henseleit solution

-

Phenylephrine (vasoconstrictor)

-

Substituted pyridazine compound (test compound)

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Aortic Ring Preparation: Euthanize a rat and carefully excise the thoracic aorta. Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.

-

Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g.

-

Contraction: Induce a sustained contraction in the aortic rings by adding a vasoconstrictor, such as phenylephrine (1 µM).

-

Compound Addition: Once a stable contraction is achieved, add the test pyridazine compound in a cumulative manner at increasing concentrations.

-

Data Recording: Record the changes in isometric tension using a force transducer and a data acquisition system.

-

Data Analysis: Express the relaxation induced by the test compound as a percentage of the pre-contraction induced by phenylephrine. Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

Diagram 4: Mechanism of PDE3 Inhibition-Induced Vasodilation

Caption: Pyridazine compounds inhibit PDE3, leading to increased cAMP and vasodilation.

V. Conclusion and Future Perspectives

The substituted pyridazine scaffold is a remarkably versatile platform in drug discovery, demonstrating a broad spectrum of biological activities. The continued exploration of structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new pyridazine-based therapeutic agents with enhanced potency, selectivity, and safety profiles. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of these promising compounds, paving the way for their potential translation into clinical applications for a wide range of diseases.

References

-

Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. (n.d.). J-Stage. Retrieved from [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. Retrieved from [Link]

-

The anticancer potential of various substituted pyridazines and related compounds. (n.d.). SciSpace. Retrieved from [Link]

-

[Antimicrobial activity of new pyridazine derivatives]. (n.d.). PubMed. Retrieved from [Link]

-

Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). (2024, December 30). Microbiology in Pictures. Retrieved from [Link]

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. Retrieved from [Link]

-

Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. (2021, August 12). Sami Publishing Company. Retrieved from [Link]

-

Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022, June 10). MDPI. Retrieved from [Link]

-

Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review. (n.d.). Retrieved from [Link]

-

Small Molecule NF-κB Pathway Inhibitors in Clinic. (2020, July 21). MDPI. Retrieved from [Link]

-

Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025, August 13). PubMed. Retrieved from [Link]

-

The design of pyridazine and pyridazinone target scaffolds (A, B, and C). (n.d.). ResearchGate. Retrieved from [Link]

-

A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. (n.d.). IJCRT.org. Retrieved from [Link]

-

NF-κB Small Molecule Guide. (n.d.). Creative Diagnostics. Retrieved from [Link]

-

Pyridazine Derivatives Act as Phosphodiesterase-III, IV, and V Inhibitors. (n.d.). Retrieved from [Link]

-

Inhibition of the NF-κB signaling pathway by small-molecule inhibitors:... (n.d.). ResearchGate. Retrieved from [Link]

-

MTT Assay Protocol | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved from [Link]

-

Small Molecule NF-κB Pathway Inhibitors in Clinic. (2020, July 22). A*STAR OAR. Retrieved from [Link]

-

MTT (Assay protocol). (n.d.). Retrieved from [Link]

-

Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. (2021, May 5). PubMed. Retrieved from [Link]

-

How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics. Retrieved from [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives. (2019, July 30). SAR Publication. Retrieved from [Link]

-

Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap. Retrieved from [Link]

-

Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (n.d.). Retrieved from [Link]

-

Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. (2009, May 15). PubMed. Retrieved from [Link]

-

Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. (n.d.). Retrieved from [Link]

-

Assessment of the vasorelaxant effect of test compounds on... (n.d.). ResearchGate. Retrieved from [Link]

-

RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. (2025, May 24). Retrieved from [Link]

-

Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (n.d.). PMC - NIH. Retrieved from [Link]

-

Pyridine heterocycles: Compiling the anticancer capabilities. (2023, July 25). International Journal of Chemical Studies. Retrieved from [Link]

-

VEGFR-2 inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Retrieved from [Link]

-

(PDF) Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. (2021, August 12). Retrieved from [Link]

-

Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. (2020, August 26). PubMed. Retrieved from [Link]

-

IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.). Retrieved from [Link]

-

Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. (n.d.). MDPI. Retrieved from [Link]

-

Structures of VEGFR-2 inhibitors approved for clinical use. (n.d.). ResearchGate. Retrieved from [Link]

-

Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. (n.d.). ResearchGate. Retrieved from [Link]

-

Full article: Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. (2020, December 21). Taylor & Francis. Retrieved from [Link]

-

Aortic Ring Assay. (2023, August 5). YouTube. Retrieved from [Link]

-

Nitric Oxide Assay (NO). (n.d.). ScienCell. Retrieved from [Link]

-

Vasorelaxant and Antihypertensive Effects of Bergenin on Isolated Rat Aorta and High Salt-Induced Hypertensive Rats. (2022, November 22). PMC. Retrieved from [Link]

-

Mechanism of Vasorelaxant Action of Isoquinoline Alkaloid F-19 on Rat Aorta. (2025, June 5). Retrieved from [Link]

-

Vasorelaxant effects in aortic rings of eight diterpenoids isolated from three Venezuelan plants†. (n.d.). Semantic Scholar. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. researchhub.com [researchhub.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. biomedpharmajournal.org [biomedpharmajournal.org]

- 14. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]

- 18. asm.org [asm.org]

- 19. hardydiagnostics.com [hardydiagnostics.com]

- 20. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 21. sarpublication.com [sarpublication.com]

- 22. researchgate.net [researchgate.net]

- 23. mjas.analis.com.my [mjas.analis.com.my]

- 24. researchgate.net [researchgate.net]

- 25. jchemrev.com [jchemrev.com]

- 26. researchgate.net [researchgate.net]

- 27. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]

- 28. biomedpharmajournal.org [biomedpharmajournal.org]

- 29. jaoc.samipubco.com [jaoc.samipubco.com]

- 30. ijcrt.org [ijcrt.org]

- 31. jaoc.samipubco.com [jaoc.samipubco.com]

- 32. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Vasorelaxant and Antihypertensive Effects of Bergenin on Isolated Rat Aorta and High Salt-Induced Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 35. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Whitepaper: Therapeutic Targeting via the 3-Chloro-6-(2-chlorophenyl)pyridazine Scaffold

The following technical guide details the therapeutic potential and chemical utility of 3-Chloro-6-(2-chlorophenyl)pyridazine (CAS: 66549-15-3). This document treats the compound not merely as an isolated reagent, but as a privileged scaffold —a core structural motif capable of accessing distinct biological targets through specific chemical derivatization.[1]

Executive Summary & Chemical Logic

This compound represents a high-value "warhead precursor" in medicinal chemistry. Its utility stems from its bifunctional nature:

-

The Electrophilic Handle (C3-Cl): The chlorine atom at position 3 is highly activated for Nucleophilic Aromatic Substitution (SNAr), allowing rapid diversification with amines, alkoxides, or thiols.

-

The Lipophilic Anchor (C6-Aryl): The ortho-chlorophenyl group at position 6 induces a specific torsion angle (biaryl twist) due to steric clash with the pyridazine ring. This conformational restriction is critical for selectivity in kinase pockets (e.g., p38 MAPK) and receptor clefts (e.g., GABAA).

This guide delineates how to leverage this scaffold to target p38 MAPK (Inflammation/Oncology) and GABAA Receptors (CNS Disorders).

Primary Therapeutic Target: p38 Mitogen-Activated Protein Kinase (p38 MAPK)

Mechanism of Action

The 3-amino-6-arylpyridazine motif is a classic pharmacophore for ATP-competitive p38

-

Binding Mode: The pyridazine ring nitrogens typically function as hydrogen bond acceptors for the backbone amide of Met109 in the kinase hinge region.

-

Role of the 2-Chlorophenyl Group: The hydrophobic ortho-chlorophenyl group occupies the hydrophobic pocket I (adjacent to the gatekeeper residue, Thr106). The ortho-chloro substituent forces the phenyl ring out of coplanarity with the pyridazine, improving fit within the restricted ATP binding site and enhancing selectivity against other kinases.

Derivatization Strategy

To convert the scaffold into a p38 inhibitor, the C3-chloro group must be displaced by a solubilizing amine or a motif that interacts with the solvent-exposed region (e.g., a morpholine, piperazine, or substituted aniline).

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of p38 inhibition starting from this scaffold's engagement.

Caption: Logical flow from scaffold derivatization to p38 MAPK inhibition and downstream cytokine suppression.

Secondary Therapeutic Target: GABAA Receptor

Mechanism of Action

Pyridazine derivatives are structural isosteres of GABA (gamma-aminobutyric acid) antagonists.

-

Pharmacophore: The pyridazine ring mimics the carboxylate of GABA, while the 6-aryl group provides the necessary lipophilicity to cross the Blood-Brain Barrier (BBB) and anchor the molecule in the orthosteric site.

-

Analogy: This scaffold is structurally related to the core of SR-95531 (Gabazine) . By displacing the 3-chloro group with a flexible amino acid side chain (e.g., 3-aminopropanoic acid), researchers can generate potent GABAA antagonists.

Experimental Validation Protocol: [3H]-Muscimol Binding Assay

To confirm target engagement of derivatives at the GABA binding site.

Materials:

-

Rat brain synaptic membranes (prepared from cortex).

-

Radioligand: [3H]-Muscimol (Specific Activity ~20 Ci/mmol).

Step-by-Step Protocol:

-

Membrane Prep: Thaw frozen synaptic membranes and resuspend in 50 mM Tris-Citrate buffer (pH 7.4). Centrifuge at 48,000 x g for 20 min to wash endogenous GABA. Repeat 3 times.

-

Incubation: In a 96-well plate, combine:

-

100 µL Membrane suspension (200 µg protein).

-

50 µL [3H]-Muscimol (Final conc. 2-5 nM).

-

50 µL Test Compound (concentration range: 10-9 M to 10-5 M).

-

Non-specific binding control: Add 100 µM GABA (cold).

-

-

Equilibrium: Incubate at 4°C for 60 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

-

Wash: Wash filters 3x with 3 mL ice-cold buffer.

-

Quantification: Add scintillation cocktail and count radioactivity (CPM).

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50 and Ki.

Chemical Synthesis & Derivatization Protocol

The utility of this scaffold relies on the Nucleophilic Aromatic Substitution (SNAr) of the C3-chlorine. The following protocol is a robust, self-validating method for introducing amine pharmacophores.

Protocol: SNAr Displacement with Primary Amines

Reagents:

-

Substrate: this compound (1.0 eq).

-

Nucleophile: Primary Amine (e.g., Morpholine, Aniline derivative) (1.2 - 2.0 eq).

-

Solvent: n-Butanol (for high boiling point) or DMF.

-

Base: DIPEA (Diisopropylethylamine) (2.0 eq) or K2CO3.

Workflow:

-

Dissolution: Dissolve 1.0 mmol of This compound in 5 mL of n-butanol in a pressure vial.

-

Addition: Add 2.0 mmol of DIPEA followed by 1.5 mmol of the desired amine.

-

Reaction: Seal the vial and heat to 130°C for 12–24 hours.

-

Validation Check: Monitor by TLC (Hexane:EtOAc 1:1). The starting material (Rf ~0.[4]6) should disappear, and a more polar fluorescent spot (product) should appear.

-

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Purification: Redissolve residue in DCM, wash with water (x2) and brine. Dry over Na2SO4. Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Data Summary Table: Expected Reactivity Profile

| Parameter | Value / Characteristic | Implication for Synthesis |

| C3-Cl Reactivity | Moderate to High | Requires heat (>100°C) or acid catalysis; less reactive than pyrimidines. |

| C6-Aryl Sterics | Ortho-Cl Twist | The 2-Cl group prevents coplanarity; hinders intermolecular packing (improves solubility). |

| Solubility | Low in water; High in DCM/DMSO | Perform reactions in organic solvents; final compounds need polar groups for bio-assay. |

| Stability | High | Stable to air/moisture; suitable for library storage. |

References

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context: Pyridazine scaffolds in drug design).

-

Liverton, N. J., et al. (1999). "Design and synthesis of potent, selective, and orally bioavailable p38 MAP kinase inhibitors." Journal of Medicinal Chemistry, 42(12), 2180-2190. Link (Context: SAR of 6-aryl-3-aminopyridazines).

- Rognan, D., et al. (2012). "Structure-Based Design of GABA-A Receptor Ligands." Journal of Medicinal Chemistry, 55(4), 1476-1489. (Context: Structural homology of pyridazine antagonists).

-

Laha, J. K., et al. (2009).[4] "Palladium-catalyzed synthesis of 3-amino-6-arylpyridazines." Journal of Organic Chemistry, 74(8), 3152-3155. Link (Context: Synthesis methodology for this specific scaffold class).

-

PubChem. (2024). "Compound Summary: 3-Chloro-6-phenylpyridazine derivatives." National Library of Medicine. Link (Context: Chemical property verification).

Sources

Technical Guide: The Discovery and Optimization of Chlorophenyl-Pyridazines

The following technical guide details the discovery, synthesis, and medicinal chemistry optimization of chlorophenyl-pyridazines , with a specific focus on their emergence as potent p38 MAP Kinase inhibitors and GABA-A receptor modulators .

Executive Summary

The chlorophenyl-pyridazine moiety represents a "privileged scaffold" in modern medicinal chemistry.[1] By fusing the electron-deficient, diaza-aromatic pyridazine ring with a lipophilic chlorophenyl group, researchers create a pharmacophore capable of unique pi-stacking interactions and metabolic resistance.[1] This guide analyzes the transition of this scaffold from a synthetic curiosity to a core structural motif in p38 mitogen-activated protein kinase (MAPK) inhibitors and neuroactive ligands .[1]

Key Technical Insight: The strategic placement of the chlorine atom on the phenyl ring (typically para or ortho) often serves as a "selectivity gate," locking the molecule into hydrophobic pockets (e.g., the ATP-binding site of kinases) that unsubstituted phenyl rings cannot access due to steric or electronic mismatch.

Part 1: Structural Logic & Pharmacophore Design

The "Chlorophenyl" Advantage

In drug discovery, replacing a phenyl group with a chlorophenyl group is rarely accidental. Within the pyridazine context, the modification serves three distinct mechanistic functions:

| Feature | Mechanistic Impact | Experimental Outcome |

| Lipophilicity (logP) | Increases partition coefficient ( | Enhanced blood-brain barrier (BBB) penetration for CNS targets (GABA).[1] |

| Metabolic Blocking | Blocks CYP450 oxidation at the para position.[1] | Extends half-life ( |

| Electronic Modulation | Inductive electron withdrawal ( | Lowers the pKa of the pyridazine nitrogens, altering H-bond acceptor capability. |

Structural Classes

We distinguish between two primary architectures based on the attachment point of the chlorophenyl group:

-

N-Linked (1-aryl): Derived from chlorophenyl hydrazine.[1] Common in kinase inhibitors (e.g., p38).[2]

-

C-Linked (3- or 6-aryl): Derived from Friedel-Crafts or cross-coupling reactions.[1] Common in CNS ligands.[1]

Part 2: Case Study – Discovery of p38 MAP Kinase Inhibitors